Cas no 2227839-68-9 ((2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol)

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol
- EN300-1832528
- 2227839-68-9
-
- インチ: 1S/C10H13NO3/c1-7-3-4-9(5-8(2)12)6-10(7)11(13)14/h3-4,6,8,12H,5H2,1-2H3/t8-/m0/s1
- InChIKey: ZMXPKWAUPATGNA-QMMMGPOBSA-N
- SMILES: O[C@@H](C)CC1C=CC(C)=C(C=1)[N+](=O)[O-]
計算された属性
- 精确分子量: 195.08954328g/mol
- 同位素质量: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 66Ų
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832528-0.5g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1832528-5.0g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1832528-10g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 10g |
$6450.0 | 2023-09-19 | ||
Enamine | EN300-1832528-1g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1832528-2.5g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1832528-0.05g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1832528-0.1g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1832528-1.0g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1832528-0.25g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1832528-10.0g |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227839-68-9 | 10g |
$6450.0 | 2023-06-03 |
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-olに関する追加情報
Introduction to (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol (CAS No. 2227839-68-9)
(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2227839-68-9, has garnered attention due to its potential applications in various biochemical and medicinal contexts. The detailed exploration of this molecule not only highlights its chemical structure but also delves into its synthesis, pharmacological properties, and emerging research findings.
The molecular structure of (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol consists of a propan-2-ol backbone substituted with a 4-methyl-3-nitrophenyl group. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation. The stereochemistry at the carbon atom in the propan-2-ol moiety, specifically the (S) configuration, plays a crucial role in determining its interaction with biological targets.
In recent years, there has been growing interest in the pharmacological potential of nitroaromatic compounds, including derivatives like (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol. Research has indicated that such compounds may exhibit properties relevant to inflammation modulation, pain management, and even neuroprotective effects. The nitro group in the phenyl ring is particularly noteworthy, as it can undergo reduction to an amine group under specific conditions, potentially altering the compound's biological activity.
The synthesis of (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric reduction and chiral resolution techniques, are often employed to achieve the desired enantiomeric purity. These synthetic strategies not only highlight the compound's complexity but also underscore the importance of meticulous experimental design in pharmaceutical chemistry.
One of the most compelling aspects of studying (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol is its potential as a lead compound for drug development. Researchers have been exploring its interactions with various enzymes and receptors, aiming to identify novel therapeutic targets. For instance, preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding these interactions could pave the way for designing more effective and selective pharmaceutical agents.
The pharmacokinetic profile of (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol is another area of active investigation. Studies have begun to examine how this compound is absorbed, distributed, metabolized, and excreted within the body. These studies are essential for optimizing drug delivery systems and predicting potential side effects. Advanced computational modeling techniques are being employed to simulate these processes, providing valuable insights into the compound's behavior in vivo.
In addition to its pharmacological applications, (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol has shown promise in materials science research. Its unique molecular structure makes it a candidate for developing novel polymers and coatings with enhanced mechanical or chemical properties. The nitro group's reactivity also allows for further functionalization, enabling the creation of tailored materials with specific applications.
The latest research findings on (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol highlight its versatility and potential impact across multiple scientific disciplines. For example, studies have demonstrated its ability to modulate certain signaling pathways involved in cell proliferation and differentiation. These findings could have implications not only in medicine but also in regenerative biology and tissue engineering.
The future direction of research on this compound is likely to focus on expanding its therapeutic applications and understanding its mechanisms of action at a deeper level. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating these findings into tangible benefits for patients. As our understanding of complex molecular interactions continues to grow, compounds like (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol are poised to play a pivotal role in next-generation pharmaceuticals.
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